![molecular formula C15H12BrNO4S B14398158 2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid CAS No. 88061-58-9](/img/structure/B14398158.png)
2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a bromonaphthalene moiety linked to a carbothioyl group and two acetic acid groups through an azanediyl linkage. Its complex structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by the introduction of a carbothioyl group. The azanediyl linkage is then formed through a nucleophilic substitution reaction, and the acetic acid groups are introduced via esterification or direct carboxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid exerts its effects involves interactions with specific molecular targets. The bromonaphthalene moiety can interact with aromatic systems, while the carbothioyl group can form covalent bonds with nucleophilic sites. The acetic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(2-(Carboxymethyl)amino)ethyl]azanediyl)diacetic acid
- Iminodiacetic acid
- Nitrilotriacetic acid
Uniqueness
Compared to similar compounds, 2,2’-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid is unique due to the presence of the bromonaphthalene moiety and the carbothioyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
88061-58-9 |
|---|---|
Molekularformel |
C15H12BrNO4S |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
2-[(5-bromonaphthalene-1-carbothioyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C15H12BrNO4S/c16-12-6-2-3-9-10(12)4-1-5-11(9)15(22)17(7-13(18)19)8-14(20)21/h1-6H,7-8H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
KYRDHAYAEWZMBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=S)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


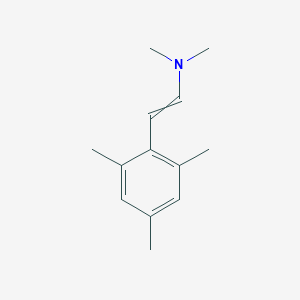
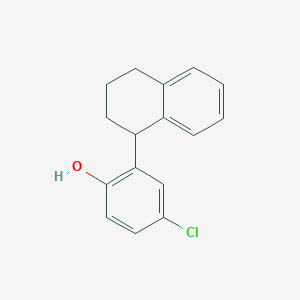
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
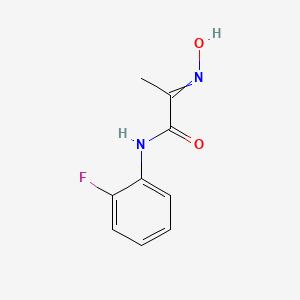
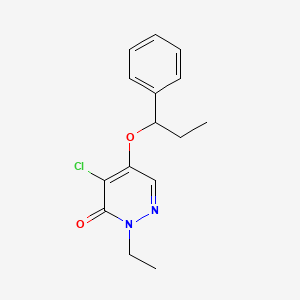
![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
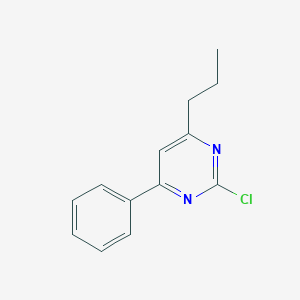


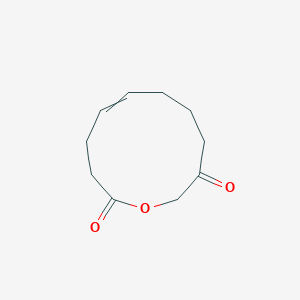
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
